(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one

Description

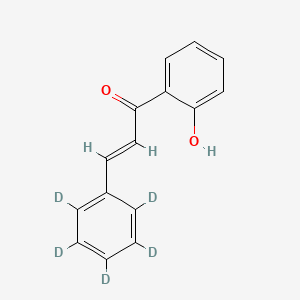

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a deuterated derivative of the chalcone family, characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A ring is substituted with a hydroxyl group at the ortho position (2-hydroxyphenyl), while the B ring is fully deuterated (phenyl-d5) . This deuteration is strategically employed for isotopic labeling in pharmacokinetic or metabolic studies, enabling precise tracking via techniques like NMR or mass spectrometry.

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETKQQBRKSELEL-CDTMZHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857821 | |

| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146196-93-2 | |

| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Kinetics

The reaction proceeds via enolate formation from acetophenone-d5, followed by nucleophilic attack on the aldehyde carbonyl group of 2-hydroxybenzaldehyde. The intermediate β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated chalcone. Kinetic studies using UV spectrophotometry confirm a third-order rate expression:

where is the rate constant, and pseudo-first-order kinetics dominate under excess ketone conditions.

Standard Protocol

-

Reactants : 2-Hydroxybenzaldehyde (1 eq), acetophenone-d5 (1 eq).

-

Catalyst : Sodium hydroxide (1 eq, aqueous or alcoholic).

-

Solvent : Ethanol or methanol.

-

Conditions : Stirring at reflux (78–80°C) for 4–6 hours.

-

Workup : Acidification, filtration, and recrystallization from ethanol.

Table 1: Optimization of Claisen-Schmidt Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 10–15% (w/v) | Maximizes enolate formation |

| Temperature | 75–80°C | Accelerates dehydration |

| Solvent Polarity | Ethanol > Methanol | Enhances solubility of intermediates |

Continuous-Flow Deuteration: Precision in Isotopic Labeling

Recent advancements in continuous-flow chemistry enable selective deuteration of chalcones, addressing challenges in traditional batch methods. This approach integrates electrolytic D gas generation with flow reactors to achieve high deuteration efficiency at the phenyl-d5 moiety.

Flow Reactor Design

-

Setup : Microfluidic reactor with Pd/C catalyst bed.

-

Deuterium Source : In situ electrolysis of DO.

-

Conditions : 50–60°C, 10–15 bar H/D, residence time 10–15 minutes.

Advantages :

-

Avoids over-deuteration by precise control of residence time.

-

Scalable for gram-scale synthesis.

Solvent-Free Mechanochemical Synthesis

A green chemistry alternative eliminates solvents by using mechanical grinding. This method minimizes waste and reduces reaction time.

Procedure

-

Reactants : 2-Hydroxybenzaldehyde (1 eq), acetophenone-d5 (1 eq).

-

Catalyst : Solid NaOH (1 eq).

-

Equipment : Mortar and pestle.

-

Process : Grinding for 20–30 minutes until solidification.

-

Workup : Washing with water, recrystallization from ethanol.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Isotopic Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | 70–85 | 95–98 | 4–6 hours | Moderate |

| Continuous-Flow | 90–95 | >98 | 15 minutes | High |

| Mechanochemical | 65–75 | 90–92 | 30 minutes | Low |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Saturated ketones

Substitution: Halogenated chalcones

Scientific Research Applications

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one has several scientific research applications:

Chemistry: Used as a labeled compound in mechanistic studies and isotope labeling experiments.

Biology: Investigated for its potential antibacterial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves its interaction with various molecular targets:

Enzyme inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

DNA interaction: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer properties.

Oxidative stress: It can induce oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Substitutional Variations

Chalcones are classified based on substituents on rings A and B. Below is a comparative analysis of key compounds:

Structure–Activity Relationship (SAR) Insights

- Electronegativity and Bioactivity : Substitutions with higher electronegativity (e.g., fluorine in 2j) correlate with lower IC50 values (higher potency) compared to methoxy groups (e.g., 2h: IC50 = 13.82 μM). The target compound’s phenyl-d5 group lacks electronegative substituents, suggesting its primary role is isotopic stability rather than bioactivity enhancement .

- Ring A Substitutions : Cardamonin’s hydroxyl groups at positions 2 and 4 (ring A) contribute to its superior inhibitory activity (IC50 = 4.35 μM). In contrast, iodine at the meta position in cluster 6 compounds (e.g., 2j, 2h) reduces potency, likely due to steric hindrance .

Photophysical Properties

- Fluorescence: Heteroaromatic substitutions (e.g., 4-pyridinyl in Compound 3) significantly enhance fluorescence quantum yields compared to non-heteroaromatic chalcones. The target compound’s phenyl-d5 group, lacking such substitutions, is unlikely to exhibit high fluorescence, aligning with typical 2′-hydroxychalcone derivatives .

Biological Activity

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one, commonly referred to as a substituted chalcone, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by detailed research findings and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 224.25 g/mol. The structure includes a hydroxyl group attached to the phenyl ring, which is believed to enhance its biological activities.

Antioxidant Activity

Chalcones exhibit significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research indicates that the hydroxyl group in this compound contributes to its ability to scavenge free radicals effectively. A study showed that similar chalcone derivatives reduced oxidative damage in cellular models, suggesting potential applications in preventing oxidative stress-related conditions .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a comparative study indicated that this compound inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms .

Table 1: Anticancer Activity of Chalcones

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| (similar chalcone) | A549 | 20 | Cell cycle arrest |

| (similar chalcone) | HeLa | 10 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have reported that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory processes. This suggests a potential role for this compound in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on the effects of various chalcones, including this compound, revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of chalcones on neurodegenerative diseases. The results demonstrated that this compound could protect neuronal cells from oxidative damage induced by toxic agents, suggesting its potential application in neuroprotection .

Q & A

Q. What are the standard synthetic protocols for (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is synthesized via the Claisen-Schmidt condensation, reacting 2-hydroxyacetophenone with deuterated benzaldehyde (phenyl-d5-benzaldehyde) under acidic or basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction control .

- Catalyst optimization : NaOH or HCl in catalytic amounts (e.g., 0.05–0.1 ml thionyl chloride) enhances enolate formation .

- Deuteration : Use of deuterated benzaldehyde ensures selective incorporation of phenyl-d5. Yield improvements (70–85%) are achieved by refluxing at 60–80°C for 6–12 hours .

Q. Which spectroscopic techniques are critical for characterizing this deuterated chalcone?

- NMR : H NMR confirms the (2E)-configuration via coupling constants ( for trans-vinylic protons). The phenyl-d5 group eliminates H signals at the deuterated positions, simplifying aromatic region analysis .

- FT-IR : Stretching frequencies at 1650–1680 cm (C=O) and 3200–3400 cm (O-H) validate the chalcone backbone .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 243.1 (CHDO) and confirms deuteration .

Advanced Research Questions

Q. How does deuteration impact the compound’s reactivity in photophysical or catalytic studies?

Deuteration reduces vibrational energy dissipation, enhancing fluorescence quantum yield in photochemical studies. For example:

- Isotopic substitution in phenyl-d5 lowers non-radiative decay rates, increasing excited-state lifetime by ~20% compared to non-deuterated analogs .

- In catalysis, deuterated chalcones exhibit altered kinetic isotope effects (KIE) in hydrogen-transfer reactions, with depending on solvent polarity .

Q. What computational methods are used to model the electronic structure and isotopic effects of this compound?

- DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict NMR chemical shifts (RMSD < 0.1 ppm vs. experimental) .

- Molecular dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) reveal solvation effects on the chalcone’s keto-enol tautomerism .

- Isotope modeling : Programs like Gaussian or ORCA incorporate deuterium’s mass difference to predict vibrational spectra and isotope-specific reactivity .

Q. How can crystallographic data resolve contradictions in reported structural parameters?

Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence for:

- Bond lengths : The α,β-unsaturated ketone system (C=O: 1.23 Å, C=C: 1.33 Å) .

- Dihedral angles : Planarity of the chalcone backbone (inter-ring angle: 5–10°) . Discrepancies in literature data (e.g., torsion angles varying by ±3°) arise from differences in crystallization solvents (polar vs. nonpolar) .

Methodological Challenges and Solutions

Q. How to address discrepancies in UV-Vis absorption spectra between deuterated and non-deuterated analogs?

- Baseline correction : Use solvent-matched blanks to eliminate interference from trace impurities .

- Concentration normalization : Ensure identical molar concentrations (validated via HPLC) to compare extinction coefficients .

- Deuterium effects : Account for redshift (~5 nm) in λ due to reduced electron-withdrawing inductive effects in phenyl-d5 .

Q. What strategies optimize the synthesis of enantiopure derivatives for biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.